molecular formula C18H21N3O6S B14758835 E-Cefprozil open ring

E-Cefprozil open ring

Cat. No.: B14758835
M. Wt: 407.4 g/mol
InChI Key: AYFYZZXEZXHESS-GWUMAIKXSA-N
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Description

E-Cefprozil open ring is a derivative of cefprozil, a second-generation cephalosporin antibiotic. Cephalosporins are beta-lactam antimicrobials that share mechanisms of action and a similar structure with penicillins. Cefprozil is known for its broad spectrum of antimicrobial activity, effective against a wide range of aerobic Gram-positive and Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-Cefprozil open ring involves the hydrolysis of cefprozil under specific conditions. The process typically includes the use of solvents like water and acetonitrile, and the reaction is monitored using high-performance liquid chromatography (HPLC) methods . The reaction conditions are carefully controlled to ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chromatographic systems and precise control of reaction parameters to achieve high yields and purity. The production methods are designed to be efficient and cost-effective, ensuring the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

E-Cefprozil open ring undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

E-Cefprozil open ring has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying beta-lactam ring stability and reactivity.

    Biology: Investigated for its interactions with bacterial enzymes and cell wall synthesis.

    Medicine: Explored for its potential as an antibiotic with improved stability and efficacy.

    Industry: Utilized in the development of new antimicrobial agents and formulations.

Comparison with Similar Compounds

E-Cefprozil open ring can be compared with other cephalosporins and beta-lactam antibiotics, such as:

This compound stands out due to its unique open ring structure, which may confer advantages in terms of stability and resistance to enzymatic degradation .

Properties

Molecular Formula

C18H21N3O6S

Molecular Weight

407.4 g/mol

IUPAC Name

(2R)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5-[(E)-prop-1-enyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

InChI

InChI=1S/C18H21N3O6S/c1-2-3-10-8-28-16(21-13(10)17(24)25)14(18(26)27)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12,14,16,21-22H,8,19H2,1H3,(H,20,23)(H,24,25)(H,26,27)/b3-2+/t12-,14+,16-/m1/s1

InChI Key

AYFYZZXEZXHESS-GWUMAIKXSA-N

Isomeric SMILES

C/C=C/C1=C(N[C@H](SC1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O

Canonical SMILES

CC=CC1=C(NC(SC1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O

Origin of Product

United States

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